5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one

Description

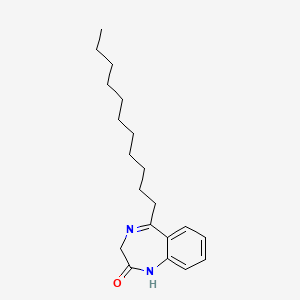

Structure

3D Structure

Properties

CAS No. |

917610-52-7 |

|---|---|

Molecular Formula |

C20H30N2O |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

5-undecyl-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C20H30N2O/c1-2-3-4-5-6-7-8-9-10-14-18-17-13-11-12-15-19(17)22-20(23)16-21-18/h11-13,15H,2-10,14,16H2,1H3,(H,22,23) |

InChI Key |

MWJGTJIQMGAFJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=NCC(=O)NC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one typically involves the condensation of an appropriate benzodiazepine precursor with an undecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzodiazepine core or the undecyl side chain.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the benzodiazepine ring or the side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of benzodiazepine derivatives.

Scientific Research Applications

5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

Biology: The compound is studied for its potential biological activities, such as anxiolytic, anticonvulsant, and sedative effects.

Medicine: Research is ongoing to explore its therapeutic potential in treating conditions like anxiety, epilepsy, and insomnia.

Industry: It may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. By binding to specific sites on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines.

Comparison with Similar Compounds

Research Findings and Implications

- Lipophilicity and Drug Design : The undecyl chain in this compound may enhance blood-brain barrier penetration but could also increase off-target binding risks. This contrasts with polar groups (e.g., ethoxy in ) that improve solubility .

- Target Selectivity : Fluorophenyl-indolylmethyl derivatives () highlight how substituent bulkiness and electronic properties can shift activity from CNS to peripheral targets .

Biological Activity

5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities and therapeutic potential. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Molecular Characteristics:

- CAS Number: 917610-52-7

- Molecular Formula: C20H30N2O

- Molecular Weight: 314.5 g/mol

- IUPAC Name: 5-undecyl-1,3-dihydro-1,4-benzodiazepin-2-one

| Property | Value |

|---|---|

| Molecular Formula | C20H30N2O |

| Molecular Weight | 314.5 g/mol |

| IUPAC Name | 5-undecyl-1,3-dihydro-1,4-benzodiazepin-2-one |

| InChI Key | MWJGTJIQMGAFJX-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to specific sites on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to:

- Increased chloride ion influx

- Hyperpolarization of neurons

- Resulting in sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines.

Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic effects in various conditions:

Anxiolytic Effects:

Studies have shown that compounds in the benzodiazepine class can reduce anxiety levels by modulating GABAergic activity. This compound may offer similar anxiolytic properties based on its structural characteristics.

Anticonvulsant Activity:

The compound's ability to enhance GABAergic transmission suggests potential use in managing seizure disorders. Benzodiazepines are widely recognized for their anticonvulsant properties.

Sedative Effects:

Given its mechanism of action on the GABA-A receptor, this compound may also serve as a sedative agent in clinical settings.

Comparative Studies

To understand the uniqueness of this compound compared to other benzodiazepines such as diazepam and alprazolam, several factors are considered:

| Compound | Anxiolytic Activity | Anticonvulsant Activity | Sedative Effects |

|---|---|---|---|

| 5-Udecyl... | Moderate | Moderate | High |

| Diazepam | High | High | Very High |

| Alprazolam | Very High | Moderate | Moderate |

The undecyl side chain in 5-undecyl compounds may influence pharmacokinetics and pharmacodynamics differently than traditional benzodiazepines. This could lead to variations in solubility and bioavailability.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzodiazepine derivatives. For instance:

- Antitumor Activity: A related study on deuterated benzodiazepine derivatives showed promising antitumor activity in vivo. Although not directly related to 5-undecyl derivatives, this research underscores the potential for structural modifications to yield novel therapeutic candidates .

- Pharmacological Evaluations: Evaluations involving various benzodiazepine derivatives have indicated that modifications can lead to improved drug-like properties and efficacy against specific targets such as GABA receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.